molecular formula C11H11NO2 B8695145 1-Nitro-4-(pent-1-yn-1-yl)benzene CAS No. 192509-27-6

1-Nitro-4-(pent-1-yn-1-yl)benzene

Cat. No.: B8695145
CAS No.: 192509-27-6
M. Wt: 189.21 g/mol
InChI Key: YCXUIYGMMOGYMQ-UHFFFAOYSA-N
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Description

1-Nitro-4-(pent-1-yn-1-yl)benzene is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

192509-27-6

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

1-nitro-4-pent-1-ynylbenzene

InChI

InChI=1S/C11H11NO2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h6-9H,2-3H2,1H3

InChI Key

YCXUIYGMMOGYMQ-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

TMS-protected 4a was obtained as a colorless, crystalline solid (279 mg, 99%); 1H NMR (300 MHz, CDCl3) δ 8.15 (d, J=8.7 Hz, 2H), 7.58 (d, J=9.0 Hz, 2H), 0.25 (s, 9H) ppm. 13C NMR (75 MHz, CDCl3) δ 146.9, 132.5, 129.8, 123.3, 102.5, 100.4, 85.7, −0.43 ppm. Deprotection was done by dissolving 4a (279 mg, 1.30 mmol) in 3:1 THF-MeOH (4 mL) and adding potassium carbonate (528 mg, 3.82 mmol) slowly. The reaction was stirred for 2 h, after which the mixture was diluted with Et2O, washed with saturated NH4Cl and H2O, dried with MgSO4 and concentrated under reduced pressure. The resultant terminal alkyne 4a (129 mg, 68%) was then used with no further purification. 1H-NMR (300 MHz, CDCl3) δ 8.19 (d, J=8.4 Hz, 2H), 7.64 (d, J=8.7 Hz, 2H), 3.36 (s, 1H) ppm. 13C NMR (75 MHz, CDCl3) δ 147.3, 132.8, 128.7, 123.4, 53.3 ppm. 1-Nitro-4-(1-pentynyl)benzene (4b) was obtained as a brown oil (148 mg, 65%); 1H-NMR (300 MHz, CDCl3) δ 8.15 (d, J=8.7 Hz, 2H), 7.52 (d, J=9.0 Hz, 2H), 2.42 (t, 2H), 1.68-1.61 (m, 2H), 1.05 (t, 3H) ppm. 13C NMR (75 MHz, CDCl3) δ 132.1, 131.7, 131.1, 123.3, 96.4, 79.3, 21.7, 21.4, 13.4. ppm 1-(1-Hexynyl)-4-nitrobenzene (4c) was obtained as an amber oil (241 mg, 99%). 1H-NMR (300 MHz, CDCl3) δ 8.14 (d, J=9.3 Hz, 2H), 7.49 (d, J=8.7 Hz, 2H), 2.43 (t, J=7.5 Hz, 2H), 1.64-1.42 (m, 4H), 0.94 (t, J=6.9 Hz, 3) ppm. 13C NMR (75 MHz, CDCl3) δ 146.4, 132.1, 131.1, 123.3, 96.6, 79.1, 30.3, 21.9, 19.1, 13.4 ppm. 1-(1-Heptynyl)-4-nitrobenzene (4d) was obtained as a brown oil (234.6 mg, 90%). 1H-NMR (300 MHz, CDCl3) δ ppm 8.13 (d, J=9.0 Hz, 2H), 7.49 (d, J=9.0 Hz, 2H), 2.41 (t, J=6.9 Hz, 2H), 1.65-1.55 (m, 2H), 1.46-1.28 (m, 4H), 0.90 (t, J=7.2 Hz, 3H). 13C NMR (75 MHz, CDCl3) δ146.4, 132.1, 131.1, 123.3, 96.7, 79.1, 31.0, 27.9, 22.1, 19.4, 13.8. 1-(1-Decynyl)-4-nitrobenzene (4e) was obtained as a yellow oil (131 mg, 42%); 1H-NMR (300 MHz, CDCl3) δ 8.14 (d, J=8.7 Hz, 2H), 7.50 (d, J=8.4 Hz, 2H), 2.42 (t, J=7.2 Hz, 2H), 1.63-1.58 (m, 2H), 1.43 (m, 2H), 1.28 (m, 8H), 0.87 (t, J=6.3 Hz, 3H) ppm. 13C NMR (75 MHz, CDCl3) δ 146.4, 132.1, 131.1, 123.3, 96.7, 79.1, 31.7, 29.0, 28.9, 28.8, 28.2, 22.5, 19.4, 13.9 ppm. 1-(1-Dodecynyl)-4-nitrobenzene (4f). Obtained as a brown oil (216 mg, 63%); 1H-NMR (300 MHz, CDCl3) δ 8.14 (d, J=9.0 Hz, 2H), 7.50 (d, J=8.7 Hz, 2H), 2.42 (t, J=6.9 Hz, 2H), 1.63-1.55 (m, 2H), 1.45-1.40 (m, 2H), 1.25 (m, 12H), 0.86 (t, J=6.9 Hz, 3H) ppm. 13C NMR (75 MHz, CDCl3) δ 146.4, 132.1, 131.1, 123.3, 96.7, 79.1, 31.8, 29.4, 29.2, 29.0, 28.8, 28.3, 22.5, 19.4, 14.0 ppm. 1-Nitro-4-(tetradec-1-yn-1-yl)benzene (4g) was obtained as a yellow solid (344 mg, 99%); 1H-NMR (300 MHz, CDCl3) δ 8.13 (d, J=9.0 Hz, 2H), 7.48 (d, J=9.0 Hz, 2H), 2.41 (t, J=6.9 Hz, 2H), 1.62-1.57 (m, 2H), 1.44-1.38 (m, 2H), 1.24 (m, 16H), 0.86 (t, J=6.9 Hz, 3H) ppm. 13C NMR (75 MHz, CDCl3) δ 146.3, 132.0, 131.1, 123.3, 96.6, 79.1, 31.8, 29.5, 29.4, 29.3, 29.0, 28.8, 28.3, 22.6, 19.4, 13.9 ppm. 1-(4-Methylpent-1-ynyl)-4-nitrobenzene (4h) was obtained as a brown oil (187 mg, 77%); 1H-NMR (300 MHz, CDCl3) δ 8.14 (d, J=9.0 Hz, 2H), 7.50 (d, J=8.7 Hz, 2H), 2.33 (d, J=6.3 Hz, 2H), 1.96-1.87 (m, J=6.6 Hz, 1H), 1.04 (d, J=6.6 Hz, 6H) ppm. 13C NMR (75 MHz, CDCl3) δ 146.4, 132.1, 131.1, 123.3, 95.6, 80.1, 28.5, 27.9, 21.9 ppm. 1-(5-Methylhex-1-ynyl)-4-nitrobenzene (4i) was obtained as a light brown oil (232 mg, 87%); 1H-NMR (300 MHz, CDCl3) δ 8.15 (d, J=8.4 Hz, 2H), 7.51 (d, J=7.5 Hz, 2H), 2.44 (t, 2H), 1.76-1.70 (m, 1H), 1.55-1.48 (m, 2H), 0.95 (d, J=6.6 Hz, 6H) ppm. 13C NMR (75 MHz, CDCl3) δ 146.4, 132.1, 131.1, 123.3, 96.7, 79.1, 37.2, 27.2, 22.0, 17.5 ppm. 1-(3,3-Dimethylbut-1-ynyl)-4-nitrobenzene (4j) was obtained as a bright yellow solid (91.1 mg, 37%); 1H-NMR (300 MHz, CDCl3) δ 8.23 (d, J=7.8 Hz, 1H), 8.16 (d, J=7.5 Hz, 1H), 7.50-7.46 (dd, J=3.3, 7.8, 4.2 Hz, 2H), 1.34 (s, 9H) ppm. 13C NMR (100 MHz, CDCl3) δ 142.7, 131.7, 125.5, 122.0, 100.9, 79.1, 30.8, 30.7, 28.0 ppm. 1-Nitro-4-(phenylethynyl)benzene (4k) was obtained as a bright yellow solid (239 mg, 89%); 1H-NMR (300 MHz, CDCl3) δ 8.20 (d, J=8.7 Hz, 2H), 7.65 (d, J=8.4 Hz, 2H), 7.57-7.54 (dd, J=6.3, 1.8, 3.3 Hz, 2H), 7.40-7.37 (m, 3H) ppm. 13C NMR (75 MHz, CDCl3) δ 146.8, 132.1, 131.7, 129.2, 128.5, 123.5, 122.0, 94.6, 87.5 ppm. 1-(Cyclohexylethynyl)-4-nitrobenzene (41) was obtained as a brown oil (284 mg, 99%); 1H-NMR (300 MHz, CDCl3) δ 8.11 (d, J=9.0 Hz, 2H), 7.48 (d, J=7.5 Hz, 2H), 2.63-2.54 (m, 1H), 1.87-1.82 (m, 2H), 1.75-1.67 (m, 2H), 1.55-1.46 (m, 2H), 1.39-1.22 (m, 4H) ppm. 13C NMR (75 MHz, CDCl3) δ 146.3, 132.1, 131.1, 123.3, 100.5, 79.1, 32.9, 29.6, 25.6, 24.7 ppm. General Procedure for Hydrogenation of 4a-m.
Name
Quantity
279 mg
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
528 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
65%

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